molecular formula C23H22N2O3 B4992242 3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide

3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B4992242
M. Wt: 374.4 g/mol
InChI Key: VRERJHYAZHCUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MPAPOB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPAPOB is not yet fully understood. However, it is believed that MPAPOB inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPAPOB has been shown to reduce the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
MPAPOB has been shown to have various biochemical and physiological effects. In cancer research, MPAPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, MPAPOB has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using MPAPOB in lab experiments is that it has been shown to have low toxicity in vitro, which means that it is unlikely to cause harm to cells or tissues. However, one limitation of using MPAPOB in lab experiments is that it is a relatively new compound, and its effects on various biological systems are not yet fully understood.

Future Directions

There are several future directions for the study of MPAPOB. One direction is to further investigate its potential therapeutic applications in cancer research, Alzheimer's disease, and inflammatory diseases. Another direction is to study the mechanism of action of MPAPOB in more detail to better understand its effects on various biological systems. Additionally, future studies could focus on optimizing the synthesis method of MPAPOB to improve its yield and purity.

Synthesis Methods

MPAPOB can be synthesized using a variety of methods. One such method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB. Another method involves the reaction of 3-methylbenzoic acid with phosphorus pentachloride to form 3-methylbenzoyl chloride, which is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB.

Scientific Research Applications

MPAPOB has been studied for its potential therapeutic applications in various fields of research. One such application is in cancer research, where MPAPOB has been shown to inhibit the growth of cancer cells. MPAPOB has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, MPAPOB has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-6-5-8-18(14-16)23(27)25-20-12-10-19(11-13-20)24-22(26)15-28-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRERJHYAZHCUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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